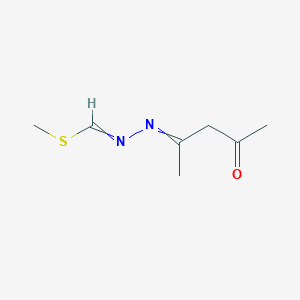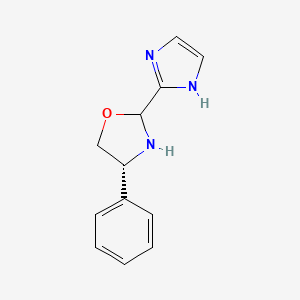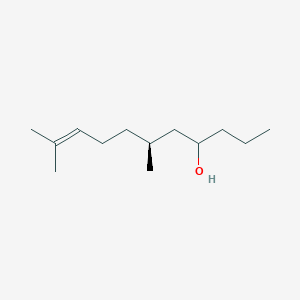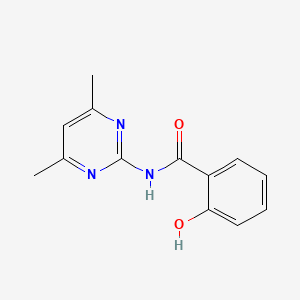![molecular formula C16H15NO2 B14241497 (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one CAS No. 503859-63-0](/img/structure/B14241497.png)
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a unique isoindolinone structure, which is a bicyclic system containing a lactam ring fused to a benzene ring. The presence of chiral centers at the 3-hydroxy and 1-phenylethyl positions adds to its complexity and potential for enantioselective synthesis and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and (S)-1-phenylethylamine.
Cyclization: The key step involves the cyclization of the intermediate to form the isoindolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the lactam ring to an amine using lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for the development of novel polymers and coatings.
Wirkmechanismus
The mechanism of action of (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one: Unique due to its specific chiral centers and isoindolinone structure.
(3R)-3-hydroxy-2-[(1R)-1-phenylethyl]-3H-isoindol-1-one: Similar structure but different stereochemistry at the 1-phenylethyl position.
(3S)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one: Similar structure but different stereochemistry at the 3-hydroxy position.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can lead to distinct biological activities and selectivity in reactions compared to its stereoisomers.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
503859-63-0 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO2/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(17)19/h2-11,15,18H,1H3/t11-,15+/m0/s1 |
InChI-Schlüssel |
KMTCRDRWKJLWTR-XHDPSFHLSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N2[C@@H](C3=CC=CC=C3C2=O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C(C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)


![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)






